molecular formula C16H13F3N6O2 B2847721 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine CAS No. 2097927-16-5

5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine

Cat. No.: B2847721
CAS No.: 2097927-16-5
M. Wt: 378.315
InChI Key: HREGXMQVOCHSAH-UHFFFAOYSA-N
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Description

The compound 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a synthetic organic molecule known for its unique structural components and diverse applications in scientific research. This compound's complex molecular structure encompasses a pyridine ring, an azetidine moiety, and a triazolopyrimidine unit, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. Key steps may include:

  • Formation of the triazolopyrimidine unit: : This may involve cyclization reactions starting from appropriate nitrile and hydrazine derivatives.

  • Construction of the azetidine ring: : Utilizing azetidine precursors or intermediates derived from cyclization reactions.

  • Introduction of the pyridine ring: : This can be achieved through coupling reactions or nucleophilic substitutions.

  • Assembly of the final compound: : Combining the previously synthesized fragments under specific conditions, often using palladium-catalyzed coupling reactions or other robust chemical methods.

Industrial Production Methods

While laboratory synthesis is crucial for initial studies, industrial-scale production requires optimized, scalable processes. Industrial methods often involve:

  • High-yield synthesis routes: : Ensuring maximal product formation while minimizing by-products.

  • Efficient purification techniques: : Employing chromatographic methods, crystallization, or other separation techniques.

  • Cost-effective reagents and catalysts: : To ensure sustainable and economical production processes.

Chemical Reactions Analysis

Types of Reactions

The compound 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine can undergo several types of chemical reactions, including:

  • Oxidation: : Reacting with oxidizing agents to form various oxidized products.

  • Reduction: : Using reducing agents to modify the functional groups.

  • Substitution: : Participating in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Mild to strong reducing agents like lithium aluminum hydride or hydrogen gas with metal catalysts.

  • Substitution: : Halogenated solvents and bases for nucleophilic substitution; strong acids or electrophilic reagents for electrophilic substitution.

Major Products Formed

  • Oxidation products: : Carboxylic acids, ketones, or other oxygenated derivatives.

  • Reduction products: : Alcohols, amines, or other reduced functional groups.

  • Substitution products: : Modified compounds with different substituents replacing original functional groups.

Scientific Research Applications

5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine has diverse applications across multiple fields:

  • Chemistry: : Used as a precursor or intermediate in organic synthesis, studying reaction mechanisms, and developing new materials.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition, receptor binding, or cellular modulation.

  • Medicine: : Explored for therapeutic properties, potentially contributing to the development of new drugs targeting specific diseases.

  • Industry: : Utilized in the production of specialty chemicals, agrochemicals, or advanced materials.

Mechanism of Action

The mechanism of action of 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine involves interactions with molecular targets, such as:

  • Enzymes: : Inhibiting or modulating enzyme activity by binding to active or allosteric sites.

  • Receptors: : Binding to cellular receptors, triggering signal transduction pathways.

  • Pathways: : Interfering with or modulating biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine can be compared to similar compounds, such as:

  • 1,2,4-Triazolo[1,5-a]pyrimidines: : Sharing structural motifs but differing in substituent patterns or functional groups.

  • Azetidine derivatives: : Possessing the azetidine ring but varying in other structural components.

  • Trifluoromethylpyridines: : Containing the trifluoromethyl group on the pyridine ring, but differing in additional substituents or functional groups.

Properties

IUPAC Name

[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O2/c1-9-4-13(25-15(23-9)21-8-22-25)27-11-6-24(7-11)14(26)10-2-3-12(20-5-10)16(17,18)19/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREGXMQVOCHSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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